N-(2-phenylethyl)-1-benzoxepine-4-carboxamide
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Overview
Description
N-(2-phenylethyl)-1-benzoxepine-4-carboxamide is a heterocyclic compound containing a benzoxepine ring fused with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-1-benzoxepine-4-carboxamide typically involves the reaction of 2-phenylethylamine with benzoxepine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide or benzoxepine ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amides, and various substituted benzoxepine compounds .
Scientific Research Applications
N-(2-phenylethyl)-1-benzoxepine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenylethyl)-4-piperidinyl-2-furancarboxamide
- N-(2-phenylethyl)-4-piperidinylpropanamide
- N-(2-phenylethyl)-4-piperidinylbutanamide
Uniqueness
N-(2-phenylethyl)-1-benzoxepine-4-carboxamide is unique due to its benzoxepine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H17NO2 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(2-phenylethyl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C19H17NO2/c21-19(20-12-10-15-6-2-1-3-7-15)17-11-13-22-18-9-5-4-8-16(18)14-17/h1-9,11,13-14H,10,12H2,(H,20,21) |
InChI Key |
KXDNDQRQLMEVKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3OC=C2 |
Origin of Product |
United States |
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